molecular formula C24H26ClN5O2S B11270616 1-((3-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

1-((3-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B11270616
M. Wt: 484.0 g/mol
InChI Key: PVAFAXZAJYKKDT-UHFFFAOYSA-N
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Description

1-((3-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, along with various functional groups such as a chlorobenzylthio group, an isobutyl group, and a carboxamide group

Preparation Methods

The synthesis of 1-((3-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable precursor, such as an aldehyde or ketone.

    Quinazoline Ring Formation: The quinazoline ring is synthesized by reacting the triazole intermediate with an appropriate reagent, such as an amine or an isocyanate.

    Introduction of Functional Groups: The chlorobenzylthio group is introduced through a nucleophilic substitution reaction, while the isobutyl group is added via alkylation. The carboxamide group is typically introduced through an amidation reaction.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-((3-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylthio group, leading to the formation of substituted derivatives.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-((3-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((3-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    Disrupting Cellular Processes: It can interfere with essential cellular processes, such as DNA replication, protein synthesis, and cell division, leading to cytotoxic effects.

Comparison with Similar Compounds

1-((3-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be compared with other similar compounds, such as:

    1,2,4-Triazolo[4,3-a]quinoxaline Derivatives: These compounds share a similar triazole-quinazoline core structure but differ in their functional groups and substituents.

    Quinazolinone Derivatives: These compounds contain a quinazoline ring but lack the triazole moiety, resulting in different chemical and biological properties.

    Triazolopyridine Derivatives: These compounds have a triazole ring fused to a pyridine ring, offering distinct reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C24H26ClN5O2S

Molecular Weight

484.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfanyl]-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C24H26ClN5O2S/c1-4-10-29-22(32)19-9-8-17(21(31)26-13-15(2)3)12-20(19)30-23(29)27-28-24(30)33-14-16-6-5-7-18(25)11-16/h5-9,11-12,15H,4,10,13-14H2,1-3H3,(H,26,31)

InChI Key

PVAFAXZAJYKKDT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=CC(=CC=C4)Cl

Origin of Product

United States

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